19-HYdroxysarmentogenin

Description

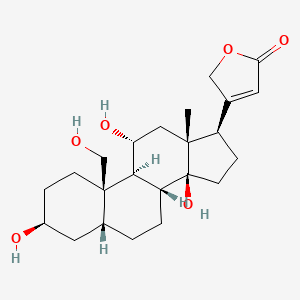

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H34O6 |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

3-[(3S,5R,8R,9S,10R,11R,13R,14S,17R)-3,11,14-trihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C23H34O6/c1-21-10-18(26)20-17(3-2-14-9-15(25)4-6-22(14,20)12-24)23(21,28)7-5-16(21)13-8-19(27)29-11-13/h8,14-18,20,24-26,28H,2-7,9-12H2,1H3/t14-,15+,16-,17-,18-,20-,21-,22-,23+/m1/s1 |

InChI Key |

XGJCABJTDFDRRF-VHCPLORKSA-N |

Isomeric SMILES |

C[C@]12C[C@H]([C@H]3[C@H]([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC[C@H]5[C@@]3(CC[C@@H](C5)O)CO)O |

Canonical SMILES |

CC12CC(C3C(C1(CCC2C4=CC(=O)OC4)O)CCC5C3(CCC(C5)O)CO)O |

Synonyms |

19-hydroxysarmentogenin |

Origin of Product |

United States |

Natural Abundance and Botanical Sources of 19 Hydroxysarmentogenin

Identification of Plant Genera and Species Endogenous to 19-Hydroxysarmentogenin

The primary botanical source of compounds related to this compound is the genus Strophanthus, a group of flowering plants belonging to the Apocynaceae family. Within this genus, Strophanthus sarmentosus has been identified as a key species containing sarmentogenin (B1193907), the direct precursor to this compound. Phytochemical studies have categorized Strophanthus species based on the chemical nature of the cardiac glycosides present in their seeds, placing S. sarmentosus within the "sarmentogenin/sarverogenin group". nih.gov This classification strongly indicates that S. sarmentosus is a natural source of sarmentogenin and its derivatives, including this compound.

While direct isolation of this compound from Strophanthus sarmentosus is not extensively detailed in readily available literature, the well-documented presence of sarmentogenin in this species provides a strong basis for its natural occurrence. The enzymatic hydroxylation of sarmentogenin at the C-19 position would yield this compound, a common biotransformation in plants.

Table 1: Botanical Source of this compound

| Genus | Species | Family | Primary Related Compound |

| Strophanthus | sarmentosus | Apocynaceae | Sarmentogenin |

Geographic and Ecological Distribution of Producing Organisms

Strophanthus sarmentosus is a plant native to tropical regions of Africa. Its geographical range extends across West and Central Africa, from Senegal in the west to Uganda in the east, and stretching south to Angola and the Democratic Republic of Congo. theferns.info

Ecologically, this plant is adaptable, thriving in a variety of forested environments. It is commonly found in rainforests, gallery forests, and thickets. theferns.info Strophanthus sarmentosus can grow at a range of altitudes, from sea level up to 1,400 meters. wikipedia.org The plant itself is a deciduous climber or liana, capable of reaching significant heights within the forest canopy. wikipedia.org

Table 2: Geographic and Ecological Profile of Strophanthus sarmentosus

| Geographic Distribution | Ecological Niche | Altitude Range |

| West and Central Tropical Africa | Rainforests, gallery forests, thickets | Sea level to 1,400 meters |

Historical and Traditional Recognition of Source Materials

The genus Strophanthus, and particularly Strophanthus sarmentosus, has a rich history of use in traditional African medicine and culture. Various parts of the plant have been utilized for their potent biological activities.

One of the most well-documented traditional uses of Strophanthus species is as a principal ingredient in arrow poisons. researchgate.net The cardiac glycosides present in the seeds and bark are highly toxic and were used by various African tribes to stun prey during hunting.

Beyond its use as a poison, Strophanthus sarmentosus has a long-standing reputation in traditional medicine for treating a wide array of ailments. nih.gov These include:

Joint and Rheumatic Pain: Decoctions and macerates of the roots and twigs have been used to alleviate arthritic and rheumatic conditions.

Wound Healing: The leaf sap, or latex, is applied topically to sores and wounds to promote healing.

Infections: It has been employed in the treatment of various infections, including head lice and eye conditions like conjunctivitis and trachoma. nih.gov

Venereal Diseases: The plant has been used in traditional remedies for gonorrhea. nih.gov

Snakebites: Extracts of the plant are used as a traditional first aid for snakebites. mdpi.com

In the mid-20th century, Strophanthus sarmentosus gained recognition in Western medicine as a natural source of sarmentogenin, which was investigated as a precursor for the synthesis of cortisone. britannica.com

Table 3: Traditional Uses of Strophanthus sarmentosus

| Plant Part | Traditional Application |

| Seeds/Bark | Arrow poison |

| Roots/Twigs | Treatment of joint and rheumatic pain |

| Leaf Sap (Latex) | Wound healing |

| Leaves | Treatment of eye infections, gonorrhea |

| Whole Plant Extracts | First aid for snakebites |

Advanced Methodologies for Isolation and Purification of 19 Hydroxysarmentogenin

Strategies for Extraction from Complex Biological Matrices

Extracting cardenolides, including 19-Hydroxysarmentogenin, from plant tissues requires carefully selected methods to efficiently separate these compounds from a complex mixture of primary and secondary metabolites. Plant families known to produce cardenolides include Apocynaceae, Plantaginaceae, and Brassicaceae. cornell.eduresearchgate.net The general approach involves initial preparation of the plant material followed by solvent extraction.

Sample Preparation and Initial Extraction: The process typically begins with drying the plant material (e.g., leaves, stems, seeds) to prevent enzymatic hydrolysis of the glycosides. amu.edu.azresearchgate.net The dried material is then ground into a coarse powder to increase the surface area for solvent penetration. researchgate.netgoogle.com A common preliminary step is defatting the plant powder with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar constituents that could interfere with subsequent extraction and purification stages. google.com

Solvent Extraction Techniques: The choice of solvent is critical and is based on the polarity of the target glycosides. Cardenolides are often extracted using polar solvents such as ethanol, methanol (B129727), or aqueous mixtures of these alcohols. researchgate.nettandfonline.com The polarity can be adjusted by changing the water-to-alcohol ratio to optimize the extraction of specific glycosides. amu.edu.az Several techniques are employed for the main extraction process:

Maceration: Soaking the plant material in the chosen solvent for an extended period, often with agitation. researchgate.net

Soxhlet Extraction: A continuous extraction method that provides efficient extraction with a smaller volume of solvent. researchgate.nettandfonline.com

Ultrasonication: Using high-frequency sound waves to disrupt plant cell walls, which can enhance extraction efficiency and reduce extraction time. researchgate.net

After the initial extraction, the resulting solution is typically filtered and concentrated under reduced pressure to yield a crude extract. researchgate.netgoogle.com This crude extract contains a wide array of compounds and must undergo extensive fractionation to isolate the target molecule.

Table 1: Summary of Extraction Methods for Cardenolides from Plant Sources

| Extraction Technique | Solvent System | Plant Source Example | Reference |

|---|---|---|---|

| Maceration | Ethanol | Digitalis purpurea | researchgate.net |

| Soxhlet Extraction | Ethanol / Methanol | Digitalis purpurea | researchgate.nettandfonline.com |

| Ultrasonication | Methanol-Water Mixture | Digitalis spp. | researchgate.net |

| Percolation | 70% Ethanol | Calotropis gigantea | google.com |

State-of-the-Art Chromatographic Fractionation Techniques

Chromatography is the cornerstone of purifying this compound from either a crude natural extract or a synthetic reaction mixture. A multi-step chromatographic approach is typically necessary to achieve high purity.

Initial Fractionation: The crude extract is often first subjected to liquid-liquid partitioning to separate compounds based on their polarity. For instance, a crude extract dispersed in water can be partitioned against a weakly polar organic solvent to remove non-polar impurities, with the target cardenolides remaining in the aqueous layer. google.com

Column Chromatography: Column chromatography is extensively used for the separation of cardenolides. researchgate.net

Normal-Phase Chromatography: Utilizes a polar stationary phase like silica (B1680970) gel. The separation is achieved by eluting with a non-polar mobile phase, with a gradual increase in polarity.

Reverse-Phase Chromatography: Employs a non-polar stationary phase (e.g., C18-bonded silica). Elution starts with a polar mobile phase (like water or methanol/water mixtures), and the polarity is decreased over time. nih.gov This technique separates compounds based on their hydrophobicity.

Adsorbent Resins: Non-polar, large-pored resins, such as Diaion® HP 20, are effective for enriching and purifying cardiac glycosides from aqueous solutions. Glycosides are adsorbed onto the resin and then selectively desorbed using water-solvent mixtures of varying compositions. google.com

In the context of synthetic this compound, purification of the final product and key intermediates is often achieved using flash column chromatography on silica gel, with mobile phases such as methanol in dichloromethane. umich.edu

High-Performance Liquid Chromatography (HPLC): For final purification and isolation of highly pure compounds, HPLC is the method of choice. Reverse-phase HPLC (RP-HPLC) is particularly effective for separating individual cardenolides that are structurally very similar. cornell.edunih.gov The high resolution of HPLC allows for the separation of epimers and other closely related analogues.

Table 2: Exemplary Chromatographic Techniques for Cardenolide Purification

| Chromatographic Method | Stationary Phase | Mobile Phase System | Application | Reference |

|---|---|---|---|---|

| Column Chromatography | Diaion® HP 20 SS | Water, followed by 45% Methanol | Purification of glycoside mixture from Strophanthus seeds | google.com |

| Column Chromatography | NKA-9 macroreticular resin | Water, then 95% Ethanol | Separation of total cardiac glycosides from Calotropis gigantea | google.com |

| Flash Column Chromatography | Silica Gel | 0% → 10% Methanol in CH₂Cl₂ | Purification of synthetic this compound | umich.edu |

Methodologies for Purity Assessment and Confirmation

Once a compound believed to be this compound has been isolated, its identity and purity must be rigorously confirmed using modern spectroscopic and spectrometric techniques.

High-Performance Liquid Chromatography (HPLC): HPLC, coupled with a suitable detector like a Photodiode Array (PDA) or Ultraviolet (UV) detector, is a primary tool for assessing purity. Cardenolides typically show a characteristic UV absorbance maximum around 218 nm due to the five-membered lactone ring. cornell.edunih.gov A single, sharp peak in the chromatogram at the expected retention time is an indicator of high purity. Enantiomeric excess, crucial for synthetically derived chiral molecules, can be determined by HPLC using a chiral column. umich.edu

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is indispensable for structural confirmation. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, allowing for the determination of the elemental formula. Tandem mass spectrometry (LC-MS/MS) involves fragmenting the parent ion to produce a characteristic fragmentation pattern, which provides detailed structural information. For glycosides, fragmentation is often characterized by the sequential loss of sugar units. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most definitive structural information.

¹H NMR (Proton NMR): Gives detailed information about the number and types of hydrogen atoms and their neighboring environments. Purity can be estimated by ¹H NMR analysis. umich.edu The spectrum of this compound shows characteristic signals, such as a singlet for the H22 proton of the butenolide ring around δ 5.91 ppm. umich.edu

¹³C NMR (Carbon-13 NMR): Provides information on the carbon skeleton of the molecule.

2D NMR Techniques (e.g., COSY, HMBC): These experiments reveal correlations between different nuclei and are used to assemble the complete molecular structure by connecting the individual spin systems. mdpi.com

Optical Rotation: For chiral molecules like this compound, measuring the specific optical rotation ([α]D) provides confirmation that the correct enantiomer has been isolated or synthesized. The reported value for synthetic this compound is [α]D²⁵ = +13.4 (c = 0.1, MeOH). umich.edu

Table 3: Analytical Methods for Purity and Structural Confirmation of this compound

| Analytical Method | Purpose | Key Findings / Data | Reference |

|---|---|---|---|

| ¹H NMR Spectroscopy | Structural Elucidation & Purity Assessment | Purity determined to be ≥95%; Key signal at δ 5.91 (s, 1H, H22) | umich.edu |

| HPLC on Chiral Column | Enantiomeric Excess Determination | Confirms enantiopurity of synthetic products | umich.edu |

| Optical Rotation | Stereochemical Confirmation | Measurement of [α]D to confirm the natural enantiomer | umich.edu |

| LC-MS/MS | Structural Characterization | Provides accurate mass and fragmentation patterns for identification | nih.gov |

Elucidation of Biosynthetic Pathways and Biocatalytic Transformations of 19 Hydroxysarmentogenin

Proposed Precursor Derivations and Enzymatic Cascade Steps

The biosynthesis of 19-hydroxysarmentogenin, like other cardenolides, is believed to originate from common steroid precursors. While the complete pathway is yet to be fully elucidated, it is hypothesized to involve a series of enzymatic transformations that build upon a basic steroid skeleton.

The total synthesis of this compound has been achieved through various convergent strategies, providing insights into potential biosynthetic steps. organic-chemistry.orgu-tokyo.ac.jpnih.gov One approach involved the coupling of a cyclopentane (B165970) component with a diene, followed by a series of cyclizations and oxidations to construct the characteristic steroid core. organic-chemistry.org Another successful synthesis utilized an enantioselective organocatalytic oxidation and a copper-catalyzed Michael reaction followed by tandem aldol (B89426) cyclizations to rapidly assemble a functionalized cardenolide skeleton. acs.orgresearchgate.netnih.gov These synthetic routes, while not direct replications of the natural biosynthetic pathway, highlight the key bond formations and redox modifications required, such as the installation of hydroxyl groups at C11 and C19 and the formation of the cis-fused A/B and C/D ring junctions. researchgate.netacs.org

Key transformations in the proposed biosynthetic cascade likely include:

Formation of the Steroid Nucleus: Assembly of the tetracyclic core from simpler precursors.

Hydroxylation Events: Strategic introduction of hydroxyl groups at various positions, including the pivotal C19 position. nih.gov

Ring Junction Stereochemistry: Establishment of the characteristic cis-fused ring systems.

Butenolide Ring Formation: Attachment and formation of the C17 lactone ring that defines cardenolides. organic-chemistry.org

Identification and Characterization of Key Biosynthetic Enzymes

Central to the biosynthesis of this compound is the enzymatic machinery capable of performing specific and often challenging chemical transformations. The hydroxylation of the C19 methyl group, a sterically hindered position, is a particularly crucial step. rsc.org

Recent research has led to the identification of cytochrome P450 (P450) enzymes capable of catalyzing this C19-hydroxylation. For instance, the P450 enzyme STH10, discovered in the fungus Thanatephorus cucumeris, has been shown to perform both 19- and 11β-hydroxylation on steroid substrates. rsc.orgresearchgate.net Another multifunctional P450, TcP450-1, also exhibits the ability to hydroxylate cortexolone at the C11 and C19 positions. researchgate.net Interestingly, the specificity of TcP450-1 for C19-hydroxylation can be significantly enhanced by acetylating the 17α-hydroxyl group of the cortexolone substrate. researchgate.net

These findings underscore the potential of P450 monooxygenases as key players in the biosynthesis of 19-hydroxylated cardenolides. Their ability to functionalize unactivated C-H bonds with high regio- and stereoselectivity makes them powerful biocatalysts. nih.govsjtu.edu.cn Further investigation into the substrate scope and catalytic mechanism of these and other yet-to-be-discovered enzymes will be critical for a complete understanding of the biosynthetic pathway.

Genetic and Molecular Regulation of this compound Biosynthesis

The production of complex secondary metabolites like this compound is tightly regulated at the genetic level. While specific regulatory networks for this compound have not been fully mapped, insights can be drawn from studies on the biosynthesis of other steroids and natural products.

The expression of biosynthetic genes, such as those encoding P450 enzymes, is often controlled by a hierarchy of regulatory factors that respond to developmental cues and environmental stimuli. In the context of producing these compounds in heterologous hosts, understanding and engineering these regulatory elements is crucial for optimizing yields. For example, the optimization of fermentation conditions has been shown to improve the C19-hydroxylation activity of T. cucumeris. rsc.org

Further research employing techniques like transcriptomics and metabolomics will be instrumental in identifying the genes and regulatory networks governing this compound biosynthesis in its native producers. rsc.org This knowledge will not only illuminate the natural production of this cardenolide but also provide tools for its enhanced production through metabolic engineering.

Biocatalytic Approaches for C19-Hydroxylation and Analog Production

The challenges associated with the chemical synthesis of 19-hydroxylated steroids have driven the development of biocatalytic and chemoenzymatic approaches. researchgate.netresearchgate.net These methods leverage the specificity and efficiency of enzymes to perform key transformations, such as the critical C19-hydroxylation. nih.govacs.org

A significant breakthrough has been the development of a highly efficient method to synthesize 19-hydroxycortexolone using whole-cell biocatalysis with T. cucumeris. nih.govresearchgate.net This process achieves high conversion rates at a multi-gram scale, providing a valuable precursor for a variety of C19-hydroxylated steroids. sjtu.edu.cnresearchgate.net The resulting 19-hydroxycortexolone can be chemically transformed into other important intermediates, including 19-hydroxyandrostenedione, which is a key starting material for the synthesis of 19-norsteroidal drugs. nih.govresearchgate.net

Strategies for the Chemical Synthesis and Derivatization of 19 Hydroxysarmentogenin

Concise Total Synthesis Approaches to 19-Hydroxysarmentogenin and Related Cardenolides

The total synthesis of this compound and other cardenolides has been a significant focus of synthetic organic chemistry, leading to the development of innovative and elegant strategies. nih.govnih.gov These approaches aim to construct the complex polycyclic skeleton with precise control over its numerous stereocenters and functional groups. cdnsciencepub.comacs.org

A key aspect of modern synthetic strategies is the ability to control the absolute and relative stereochemistry of the target molecule. For this compound, this involves the stereoselective formation of multiple chiral centers and ring junctions. nih.govcdnsciencepub.com

An expedient and scalable enantioselective total synthesis of this compound has been developed, featuring several key transformations. nih.govacs.orgresearchgate.net This approach utilizes an enantioselective organocatalytic oxidation of an aldehyde to form a chiral enone. nih.govacs.org This is followed by a diastereoselective copper(II)-catalyzed Michael reaction and tandem aldol (B89426) cyclizations to rapidly assemble a functionalized cardenolide skeleton. nih.govacs.orgresearchgate.net A one-pot reduction/transposition reaction is another highlight of this strategy, allowing for the efficient construction of the core structure. acs.orgresearchgate.net

In one reported synthesis, a crucial step involved a diastereoselective Michael reaction of an enone with a ketoester. nih.govresearchgate.net Remarkably, the presence of a benzoyloxy group at the γ-position of the enone exerted significant stereocontrol, leading to a high diastereomeric ratio even with an achiral copper(II) catalyst. nih.gov This substrate-controlled diastereoselectivity simplifies the synthetic route by obviating the need for a chiral ligand in this particular step. nih.govresearchgate.net

Another approach utilized a Diels-Alder reaction of enantiomerically pure perillaldehyde (B36042) to establish the cis-A/B ring junction with the desired stereochemistry. umich.eduoup.com Subsequent transformations, including oxidative cleavage and functional group manipulations, led to a key AB-ring fragment. umich.eduoup.com

The table below summarizes key enantioselective and diastereoselective reactions used in the synthesis of this compound and related cardenolides.

| Reaction | Catalyst/Reagent | Key Feature | Reference(s) |

| Enantioselective Organocatalytic Oxidation | Organocatalyst | Forms chiral enone intermediate | nih.govacs.org |

| Diastereoselective Michael Reaction | Cu(OTf)₂ | High diastereoselectivity due to substrate control | nih.govacs.orgresearchgate.net |

| Tandem Aldol Cyclizations | DBU or p-TSA | Rapid assembly of the steroid core | acs.orgresearchgate.netresearchgate.net |

| Diels-Alder Reaction | (S)-perillaldehyde and Rawal's diene | Establishes cis-β-A/B ring junction | umich.edu |

| Intramolecular Aldol Condensation | KHMDS | Forms the C-ring with high diastereoselectivity | oup.com |

| Stereoselective Hydrogenation | Pd/C | Sets the stereochemistry at C-17 | oup.com |

Convergent synthesis, where different fragments of the target molecule are synthesized separately and then joined together, offers a more efficient and flexible approach compared to linear synthesis. wiley.comcapes.gov.br Several total syntheses of this compound and other cardenolides have successfully employed convergent strategies. rsc.orgacs.orgresearchgate.net

One notable convergent total synthesis of this compound was achieved by assembling three simple fragments: an AB-ring system, a D-ring fragment, and a butenolide moiety. wiley.comcapes.gov.br The AB-ring and D-ring fragments were first coupled through an acetal (B89532) tether, followed by a stereoselective 6-exo radical cyclization to form the B-ring. acs.org An aldol reaction then constructed the C-ring, simultaneously introducing three new stereocenters. acs.org Finally, the butenolide was attached at the C17 position to complete the synthesis. acs.org This convergent approach allowed for the synthesis of the target molecule in 19 steps from the AB-ring system. capes.gov.br

Another convergent strategy involved the coupling of a functionalized AB-ring fragment with a D-ring fragment via an intermolecular acetal formation. rsc.org The steroid skeleton was then assembled through a combination of intramolecular radical and aldol reactions. rsc.org This method proved effective for the total synthesis of ouabagenin, a related cardenolide. rsc.org

The key fragments and coupling strategies in convergent syntheses are outlined below.

| Fragment 1 | Fragment 2 | Fragment 3 | Key Coupling Reaction(s) | Reference(s) |

| AB-ring system | D-ring fragment | Butenolide moiety | Acetal formation, Radical cyclization, Aldol reaction, Stille coupling | wiley.comcapes.gov.bracs.org |

| AB-ring fragment | D-ring fragment | Butenolide moiety | Intermolecular acetal formation, Intramolecular radical and aldol reactions | rsc.org |

| C/D ring system | A-ring precursor | - | Metallacycle-mediated annulative cross-coupling | nih.gov |

The synthesis of this compound is fraught with challenges, particularly in achieving precise stereocontrol and installing the numerous oxygen functional groups at specific positions. nih.govwiley.com The molecule possesses a unique "U" shape due to the cis-fused C/D ring junction and the β-oriented substituents at C14 and C17. nih.gov

One of the longstanding challenges in steroid synthesis is the introduction of oxygenation at the C11 and C19 positions. nih.gov While functionalization at other positions can often be achieved through transformations guided by existing hydroxyl groups, C11 and C19 are generally less accessible. nih.gov Recent synthetic approaches have provided elegant solutions to this problem, often involving the use of advanced catalytic methods or strategic functional group manipulations. nih.gov

Stereocontrol during the formation of the steroid core is another significant hurdle. For instance, in a Michael/aldol cascade approach, achieving the desired trans-C9/C10 configuration is crucial. researchgate.net While DBU-promoted cyclization initially led to the unnatural α-configuration at the CD-ring junction, it was found that the correct stereochemistry could be established under equilibrating conditions. researchgate.net

The installation of the C17-butenolide ring with the correct β-orientation can also be problematic. In one synthesis of digitoxigenin, direct hydrogenation of a precursor led to the wrong C-17 diastereomer. oup.comacs.org This was overcome by hydrogenating a derived silyl (B83357) ether, which successfully yielded the desired product. oup.com Similarly, in the synthesis of ouabagenin, stereoselective installation of the butenolide was achieved via a Stille coupling followed by hydrogenation. rsc.org To ensure hydrogenation occurred from the desired α-face, the C14-hydroxyl group was protected with a bulky TMS-ether. nih.gov

The table below highlights some of the key challenges and their solutions in the synthesis of this compound and related compounds.

| Challenge | Synthetic Strategy/Solution | Reference(s) |

| C11 and C19 oxygenation | Use of pre-functionalized building blocks, advanced catalytic methods | nih.gov |

| Stereocontrol at C9/C10 | Use of equilibrating conditions to favor the desired trans-configuration | researchgate.net |

| Stereocontrol at C17 | Hydrogenation of a silyl ether derivative; bulky protecting group-directed hydrogenation | oup.comnih.gov |

| Installation of C14-hydroxyl group | Anionic cycloaddition followed by stereochemical correction; direct C-H hydroxylation remains challenging | cdnsciencepub.comresearchgate.net |

| Construction of cis-C/D ring junction | Intramolecular aldol condensation | cdnsciencepub.comoup.com |

Semi-Synthetic Modifications and Analog Generation

Semi-synthesis, starting from readily available natural steroids, provides an alternative and often more practical route to complex cardenolides and their analogs. rsc.orgnih.gov This approach leverages the existing stereochemically defined core of a starting material and focuses on the introduction or modification of specific functional groups.

For example, a modular synthetic route to cardenolide aglycones has been developed starting from commercially available 3-epiandrosterone. rsc.org This strategy focuses on the regioselective C-H oxidation of the C-19 methyl group and the subsequent introduction of a 2α,3β-trans-diol moiety on the A-ring. rsc.org

The generation of analogs is crucial for structure-activity relationship (SAR) studies, aiming to develop compounds with improved therapeutic properties and reduced toxicity. researchgate.net The synthesis of various cardenolide analogs has been reported, often involving the replacement of the butenolide ring with other heterocycles or modifications to the steroid skeleton. researchgate.net For instance, the synthesis of 17-azolyl-androstane steroids has been explored as potential inhibitors of human cytochrome P450 17. researchgate.net

The development of efficient methods for glycosylation is also a key aspect of analog generation, as the sugar moiety can significantly influence the biological activity of cardenolides. acs.orgchemrxiv.org The synthetic oleandrigenin, for example, has been successfully glycosylated with an L-rhamnopyranoside donor to produce the natural product rhodexin B. chemrxiv.org

Development of Novel Synthetic Methodologies for Cardiotonic Steroids

The pursuit of more efficient and versatile syntheses of cardiotonic steroids has driven the development of novel synthetic methodologies. nih.govwiley.comcdnsciencepub.comacs.org These innovations often involve the application of new catalytic systems, the design of novel cyclization strategies, and the development of more effective methods for functional group installation. umich.eduresearchgate.netrsc.orgnih.goviomcworld.comresearchgate.netmdpi.com

Recent advances include the use of tandem reactions that allow for the construction of multiple bonds and stereocenters in a single operation. nih.govnih.govacs.org The tandem Michael/aldol reaction, for example, has proven to be a powerful tool for the rapid assembly of the cardenolide skeleton. researchgate.net

Metallacycle-mediated annulative cross-couplings have also emerged as a promising strategy for the synthesis of natural and enantiomeric steroids. nih.gov This approach allows for the early construction of the C/D ring system, which can then be further elaborated to the full steroidal core. nih.gov

The development of new methods for C-H activation and oxidation has the potential to revolutionize the synthesis of highly oxygenated steroids. nih.govrsc.org While direct C-H hydroxylation at positions like C14 remains a significant challenge, progress in this area could dramatically shorten synthetic routes to cardenolides. researchgate.net

Structure Activity Relationship Sar Studies of 19 Hydroxysarmentogenin and Its Analogues

Correlating Structural Features with Na+/K+-ATPase Inhibition

The inhibition of Na+/K+-ATPase is the cornerstone of the biological activity of cardiac glycosides. mdpi.com The interaction is highly specific, and several structural features of the cardenolide molecule are critical for potent inhibition. acs.org

Key structural determinants for Na+/K+-ATPase inhibition include:

The Steroid Core: The characteristic "U" shape of the steroid nucleus, resulting from the cis-fusion of the A/B and C/D rings, is a fundamental requirement. iosrjournals.orgresearchgate.net This conformation is essential for fitting into the binding site on the Na+/K+-ATPase.

The Lactone Ring: The α,β-unsaturated butenolide ring at the C17 position is a crucial pharmacophore. iosrjournals.orgnih.gov Modifications to this ring, such as reduction of the double bond, lead to a significant decrease in inhibitory potency, highlighting the importance of the olefin for activity. nih.govacs.org

Hydroxyl Groups: The presence and orientation of hydroxyl groups on the steroid nucleus are critical. The 14β-hydroxyl group is highly conserved and essential for activity. iosrjournals.orgnih.gov Other hydroxylations, such as at the C3, C5, and C19 positions, also modulate the inhibitory activity.

Sugar Moiety: While not essential for inhibition, the sugar residue at the C3 position can significantly influence the potency and pharmacokinetic properties of the molecule. nih.govpnas.org The nature and number of sugar units can affect the binding affinity and solubility of the cardiac glycoside. iosrjournals.org

Table 1: Impact of Structural Modifications on Na+/K+-ATPase Inhibition

| Structural Feature | Modification | Impact on Na+/K+-ATPase Inhibition | Reference(s) |

|---|---|---|---|

| Steroid Core | Alteration of the cis-A/B/D and trans-B/C ring fusion | Loss of activity | iosrjournals.orgresearchgate.net |

| C17 Lactone Ring | Reduction of the α,β-unsaturated double bond | Significant decrease in potency | nih.govacs.org |

| C17 Lactone Ring | Substitution of the five-membered lactone with a six-membered lactone | Decreased binding affinity but increased inhibitory potency | nih.gov |

| C14 Hydroxyl Group | Removal or alteration of the β-orientation | Loss of activity | iosrjournals.orgnih.gov |

| C3 Sugar Moiety | Removal of the sugar (aglycone) | Reduced, but not abolished, inhibitory potency | nih.govpnas.org |

| C19 Functional Group | Oxidation state (hydroxyl vs. aldehyde/formyl) | Modulates potency | nih.govnih.gov |

Influence of C19-Hydroxylation on Biological Activity

The presence of a hydroxyl group at the C19 position, as seen in 19-hydroxysarmentogenin, is a significant structural feature that distinguishes it from many other cardenolides. This modification has a notable impact on the molecule's biological activity.

Furthermore, the oxidation state at C19 plays a role in modulating activity. For instance, the presence of a C19-formyl group, as seen in some other cardiac glycosides, can also influence cytotoxicity and receptor binding. nih.gov The conversion of a C19-hydroxyl to a formyl group has been shown to increase cytotoxicity in some cases. researchgate.net The C19-hydroxylation is a key step in the biosynthesis of certain cardenolides and can be a target for synthetic modifications to create novel analogues. acs.orgbiorxiv.org

Stereochemical Effects on Biological Potency and Selectivity

The stereochemistry of the cardenolide scaffold is paramount for its biological activity. Even subtle changes in the spatial arrangement of atoms can lead to dramatic differences in potency and selectivity.

Key stereochemical considerations include:

Orientation of Substituents: The β-orientation of the lactone ring at C17 and the 3β-orientation of the glycosidic linkage are essential for activity. iosrjournals.org

Epimerization: The stereochemistry at various chiral centers, such as C5, can be altered, leading to epimers with different biological activities. For example, the synthesis of both this compound and its C5-epimer, trewianin aglycone, has allowed for the study of how this specific stereochemical change affects biological function. nih.gov

These stereochemical features collectively dictate the precise fit of the molecule into the Na+/K+-ATPase binding site, influencing both its affinity and inhibitory potency. acs.orgnih.gov

Derivatization Impact on Receptor Binding and Downstream Signaling

The derivatization of this compound and its analogues offers a powerful tool to probe the SAR and to potentially develop new therapeutic agents. Modifications can be made to the steroid core, the lactone ring, or the sugar moiety.

Steroid Core Modifications: Introducing or modifying functional groups on the steroid nucleus can significantly alter receptor binding. For example, creating an acetonide bridge between the C1 and C19 hydroxyl groups of ouabain (B1677812) dramatically reduces its antimigratory activity, indicating that bulky groups on the concave face of the steroid are detrimental. nih.gov

Lactone Ring Modifications: As previously mentioned, modifications to the butenolide ring generally lead to a decrease in potency. nih.gov However, the synthesis of analogues with different heterocyclic rings at C17 allows for the exploration of how this part of the molecule contributes to activity. nih.gov

Glycosylation: The attachment of different sugar moieties (glycosylation) at the C3 position is a common strategy for derivatization. The sugar can influence not only binding affinity but also downstream signaling events. aacrjournals.orgmdpi.com Glycosylated derivatives often exhibit different pharmacokinetic profiles compared to their aglycone counterparts. researchgate.net

Beyond simple inhibition of the Na+/K+-ATPase ion-pumping function, cardiac glycosides are now known to trigger a variety of downstream signaling cascades. mdpi.comd-nb.infomdpi.com These signaling events can be initiated at concentrations lower than those required for complete pump inhibition. d-nb.info Derivatization can impact which signaling pathways are activated and to what extent, potentially separating the cardiotonic effects from other activities like anticancer effects. aacrjournals.orgnih.gov

Molecular and Cellular Mechanisms of Action of 19 Hydroxysarmentogenin

Detailed Interactions with Na+/K+-ATPase and Isoform Specificity

The principal molecular target of 19-Hydroxysarmentogenin and other cardiotonic steroids (CTSs) is the Na+/K+-ATPase, an essential transmembrane enzyme responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the plasma membrane of animal cells. nih.govnih.gov This pumping action, which actively transports three Na+ ions out of the cell in exchange for two K+ ions into the cell for every ATP molecule hydrolyzed, is crucial for numerous physiological processes, including nerve impulse transmission, muscle contraction, and the regulation of cell volume. nih.govyoutube.com

This compound, like other cardenolides, inhibits the Na+/K+-ATPase by binding to a specific site on the extracellular face of the α-subunit of the enzyme. nih.govnih.gov This binding locks the enzyme in a phosphorylated conformation (the E2P state), preventing its dephosphorylation and subsequent ion transport, thereby inhibiting its pumping function. frontiersin.org The characteristic structural features of cardenolides, such as the steroid core and the lactone ring at the C17 position, are critical for this high-affinity binding and inhibitory activity. nih.gov

The Na+/K+-ATPase exists as different isoforms, composed of various combinations of α (α1, α2, α3, α4) and β (β1, β2, β3) subunits, which are expressed in a tissue-specific manner. nih.gov This isoform diversity allows for differential regulation of Na+/K+-ATPase activity and presents an opportunity for isoform-specific drug targeting. Different cardiotonic steroids exhibit varying affinities for these isoforms. For instance, the α2 isoform is thought to be a key player in cardiac and smooth muscle contraction. researchgate.net While specific studies on the isoform selectivity of this compound are limited, research on other digitalis glycosides shows clear differences in their ability to inhibit various α-subunit isoforms, a pattern modified by factors such as the extracellular potassium concentration. researchgate.net This suggests that the therapeutic and toxic effects of a given cardenolide are dependent on its interaction profile with the specific isoforms present in different tissues.

| Feature | Description | Reference |

|---|---|---|

| Target Enzyme | Na+/K+-ATPase (Sodium-Potassium Pump) | nih.gov |

| Binding Subunit | α-subunit (extracellular domain) | nih.govnih.gov |

| Mechanism of Inhibition | Stabilization of the E2P phosphorylated conformation, preventing ion transport. | frontiersin.org |

| Key Structural Moieties | Cis-fused steroid core and an unsaturated lactone ring at C17. | nih.gov |

| Isoform Specificity | Different cardenolides show varying affinities for α-subunit isoforms (α1, α2, α3), influencing tissue-specific effects. | nih.govresearchgate.net |

Perturbation of Intracellular Ion Homeostasis (e.g., Ca2+, Na+)

The inhibition of the Na+/K+-ATPase pump by this compound directly disrupts the carefully maintained transmembrane gradients of Na+ and K+. nih.gov The primary consequence of this inhibition is the accumulation of intracellular Na+ because it is no longer being efficiently extruded from the cell. frontiersin.org

This elevation in intracellular Na+ concentration alters the driving force for other ion transport systems that are dependent on the sodium gradient. Of particular importance is the Na+/Ca2+ exchanger (NCX), a secondary active transporter in the plasma membrane. researchgate.net Under normal physiological conditions, the NCX utilizes the steep inwardly directed Na+ gradient to extrude calcium (Ca2+) from the cell, thereby maintaining low intracellular Ca2+ levels.

When intracellular Na+ rises due to Na+/K+-ATPase inhibition, the Na+ gradient across the membrane is reduced. This diminishes the efficiency of the NCX in pumping Ca2+ out of the cell. frontiersin.org In fact, the exchanger can even reverse its direction of transport, leading to an influx of Ca2+ into the cell. researchgate.net The net result is a significant increase in the intracellular Ca2+ concentration. nih.gov This elevation of cytosolic Ca2+ is a central event in the cardiotonic action of these steroids, leading to enhanced cardiac muscle contractility, but it also plays a critical role in their other cellular effects, including those related to signal transduction and apoptosis. nih.gov

| Step | Event | Consequence | Reference |

|---|---|---|---|

| 1 | Inhibition of Na+/K+-ATPase | Reduced extrusion of Na+ from the cell. | frontiersin.org |

| 2 | Increased Intracellular [Na+] | Accumulation of sodium ions in the cytoplasm. | nih.gov |

| 3 | Altered Na+/Ca2+ Exchanger (NCX) function | Reduced Ca2+ efflux and/or increased Ca2+ influx. | researchgate.net |

| 4 | Increased Intracellular [Ca2+] | Elevation of cytosolic free calcium concentration. | nih.gov |

Modulation of Signal Transduction Cascades (e.g., MAPK, Src, NF-κB pathways)

Beyond its role as an ion pump, the Na+/K+-ATPase also functions as a signal transducer, capable of converting the binding of cardiotonic steroids like this compound into the activation of intracellular protein kinase cascades. nih.govnih.gov This signaling function can occur at low concentrations of CTS, sometimes independently of significant changes in bulk intracellular ion concentrations. nih.govfrontiersin.org

A key player in this signaling complex is the non-receptor tyrosine kinase, Src. molbiolcell.org The Na+/K+-ATPase and Src can form a functional signaling complex in the plasma membrane. molbiolcell.orgnih.gov Binding of a cardiotonic steroid to the Na+/K+-ATPase can induce a conformational change that activates the associated Src kinase. frontiersin.orgnih.gov This activation of Src can initiate several downstream signaling pathways.

MAPK Pathway: One of the well-established downstream targets of Src activation is the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases (ERK1/2). frontiersin.orgfrontiersin.org Activation of the Na+/K+-ATPase/Src complex can lead to the phosphorylation and activation of the ERK pathway, which is a crucial regulator of cell proliferation, differentiation, and survival. nih.gov

NF-κB Pathway: Cardiotonic steroids have also been shown to activate the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory and immune responses. nih.govahajournals.org This activation can be mediated through the Na+/K+-ATPase signaling complex, which may also involve other receptors like Toll-like receptor 4 (TLR4) in certain cell types, such as macrophages. nih.govnorthwestern.edu The activation of NF-κB by CTS can lead to the production of proinflammatory cytokines. ahajournals.orgnorthwestern.edu

The ability of this compound to modulate these fundamental signaling pathways highlights its potential to influence a wide array of cellular functions beyond simple ion transport, including inflammation, cell growth, and survival. frontiersin.org

Induction of Apoptosis and Cell Cycle Modulation in Neoplastic Cells (in vitro)

The capacity of cardiotonic steroids to disrupt ion homeostasis and modulate signaling pathways has made them subjects of interest for their potential anti-cancer properties. Numerous studies have demonstrated that compounds in this class can inhibit the proliferation of cancer cells and induce programmed cell death, or apoptosis. nih.govnih.gov

The cytotoxic effects are linked to the inhibition of Na+/K+-ATPase. nih.gov The resulting ionic disturbances, including the depletion of intracellular potassium (K+) and the increase in intracellular calcium (Ca2+), are key triggers for the apoptotic cascade. nih.gov For instance, K+ depletion is strongly associated with the activation of caspases, the key executioner enzymes of apoptosis. nih.gov Furthermore, the sustained elevation of intracellular Ca2+ can lead to mitochondrial dysfunction, another central event in the induction of apoptosis. nih.gov

In addition to inducing apoptosis, cardiotonic steroids can modulate the cell cycle of neoplastic cells. researchgate.net The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. mdpi.com Studies on various cardenolides have shown that they can cause cell cycle arrest at different phases. For example, the cardenolide convallatoxin (B1669428) has been shown to induce cell cycle arrest in the G2/M phase in non-small cell lung cancer cells. researchgate.net Other compounds may arrest cells in the G0/G1 phase. frontiersin.org This arrest prevents cancer cells from proceeding through division, thereby inhibiting tumor growth. The specific phase of arrest can depend on the cell type and the specific cardenolide used.

| Mechanism | Description | Key Mediators/Events | Reference |

|---|---|---|---|

| Induction of Apoptosis | Programmed cell death in cancer cells. | Intracellular K+ depletion, increased intracellular Ca2+, caspase activation, mitochondrial dysfunction. | nih.govnih.gov |

| Cell Cycle Modulation | Arrest of the cell division cycle, preventing proliferation. | Arrest at G0/G1 or G2/M phases, depending on the compound and cell line. | researchgate.netfrontiersin.org |

Impact on Gene Expression and Protein Synthesis

The cellular changes initiated by this compound ultimately translate into altered patterns of gene expression and protein synthesis. This occurs through several interconnected mechanisms.

Firstly, the perturbation of intracellular ion concentrations, specifically the [Na+]i/[K+]i ratio, has been shown to be a regulator of gene transcription. researchgate.net Sustained inhibition of the Na+/K+-ATPase can affect the expression of hundreds of genes, a process that can occur independently of changes in intracellular Ca2+. researchgate.net

Secondly, the activation of signal transduction cascades plays a direct role in regulating gene expression. Transcription factors are proteins that bind to DNA and control the rate of transcription of genetic information from DNA to messenger RNA. The MAPK/ERK and NF-κB pathways, which are activated by cardiotonic steroids, culminate in the activation of various transcription factors. frontiersin.orgahajournals.org These activated transcription factors then translocate to the nucleus and modulate the expression of their target genes, which are involved in processes such as cell growth, proliferation, and inflammation. nih.gov

Finally, cardiotonic steroids can influence the synthesis of specific proteins. For example, some cardiac glycosides have been shown to inhibit the synthesis of the tumor suppressor protein p53 through a mechanism that can be reversed by inhibiting Src or MAPK. nih.gov By influencing which genes are transcribed and which proteins are synthesized, this compound can profoundly alter the cellular phenotype and function.

Pre Clinical Pharmacological Activities of 19 Hydroxysarmentogenin

Cardiotonic and Inotropic Effects in Isolated Myocardial Preparations

As a cardiotonic steroid, 19-Hydroxysarmentogenin is characterized by its potential to exert positive inotropic effects, meaning it can increase the force of myocardial contraction. researchgate.net The primary mechanism for this action across the cardenolide class is the inhibition of the Na+/K+-ATPase pump located in the cell membrane of heart muscle cells (cardiac myocytes). nih.govchemrxiv.org

This inhibition leads to an increase in intracellular sodium ion concentration. This, in turn, affects the sodium-calcium exchanger, leading to a decrease in calcium extrusion and a subsequent increase in intracellular calcium concentration. The elevated calcium levels enhance the contractility of the cardiac muscle, which is the basis of the positive inotropic effect observed with compounds in this class. researchgate.net While this compound is structurally classified as a cardiotonic steroid, specific studies detailing its effects in isolated myocardial preparations are not extensively documented in publicly available literature. However, its activity is inferred from its structural similarity to other well-studied cardenolides like ouabain (B1677812) and digoxin, which are known to produce potent cardiotonic effects through this mechanism. nih.govacs.org The synthesis of this compound and its analogues is seen as a way to create new therapeutic agents, potentially with improved pharmacological profiles for conditions like heart failure. researchgate.netacs.orgorganic-chemistry.org

Anti-Cancer Activity in In Vitro Cell Lines and In Vivo Animal Models

There is significant interest in the anti-cancer properties of cardiotonic steroids, including this compound. nih.govumich.edu Research has demonstrated that many compounds in this class can selectively kill cancer cells. umich.edu The total synthesis of this compound has been a focus of research, partly to enable more extensive biological evaluation of its anti-cancer potential. nih.govresearchgate.netnih.gov

Studies on a range of synthetic and natural cardiotonic steroids have revealed potent, broad-spectrum anti-cancer activity. nih.govresearchgate.net For instance, glycosylated derivatives of related cardenolides, such as cannogenol-L-α-rhamnoside and strophanthidol-L-α-rhamnoside, have shown significant cytotoxicity against various cancer cell lines at nanomolar concentrations while exhibiting lower toxicity to normal cells. nih.govresearchgate.net The proposed mechanism for this anti-cancer action involves the upregulation of DNA damage, which subsequently induces apoptosis (programmed cell death) in cancer cells. nih.govresearchgate.net

While comprehensive in vivo data for this compound itself is limited in the reviewed literature, the general findings for closely related cardenolides are promising. The anti-proliferative effects of this class of steroids have been observed across numerous human cancer cell lines. acs.orgumich.edu The table below summarizes the anti-cancer activity context for cardiotonic steroids related to this compound.

| Compound Class/Derivative | Activity Type | Key Findings | Reference |

|---|---|---|---|

| Cardiotonic Steroids (General) | In Vitro Anti-proliferative | Demonstrated activity against various cancer cell lines, with some showing selectivity for cancer cells over normal cells. | umich.edu |

| Glycosylated Cardenolides (e.g., cannogenol-L-α-rhamnoside) | In Vitro Cytotoxicity | Potent activity at 10–100 nM concentrations against cancer cells. | nih.govresearchgate.net |

| Glycosylated Cardenolides | Selectivity | Found to be nontoxic at 3 μM against normal cells (NIH-3T3, MEF) and in developing fish embryos. | nih.govresearchgate.net |

| Glycosylated Cardenolides | Mechanism of Action | Induces apoptosis through the upregulation of DNA damage. | nih.govresearchgate.net |

Anti-inflammatory and Immunomodulatory Potentials

The cardiotonic steroid family has been investigated for its anti-inflammatory and immunomodulatory activities. nih.govchemrxiv.orgumich.edu These properties are also considered potential therapeutic avenues for compounds like this compound. Research on related cardenolides has shown that they can modulate inflammatory responses. nih.gov

A key factor influencing the anti-inflammatory activity appears to be the presence and position of a glycoside (sugar) moiety attached to the steroid core. nih.gov For example, studies on primary murine glial cells have shown that certain C3-glycosylated steroids can reduce the expression of pro-inflammatory cytokines such as IL-1, IL-6, and TNFα in response to an inflammatory stimulus (LPS). In contrast, the unglycosylated steroid core (aglycone) or altering the glycosylation site to a different position, such as C19, resulted in a reduced or even pro-inflammatory effect. nih.gov This highlights the critical role of specific structural features in the anti-inflammatory and immunomodulatory potential of these compounds. While this compound itself has a hydroxyl group at the C19 position, these findings suggest that its glycosylated derivatives would be of primary interest for anti-inflammatory applications. nih.govnih.gov

| Compound/Derivative Type | Model System | Observed Effect | Reference |

|---|---|---|---|

| C3-glycosylated cardenolides | Primary murine glial cells (LPS-induced) | Reduced expression of inflammatory cytokines (IL-1, IL-6, TNFα). | nih.gov |

| Unglycosylated aglycone | Primary murine glial cells (LPS-induced) | Enhanced neuroinflammation. | nih.gov |

| C19-glycosylated cardenolide | Primary murine glial cells (LPS-induced) | Reduced anti-inflammatory activity compared to C3-glycosylated analog; enhanced inflammation. | nih.gov |

Emerging Biological Activities (e.g., antiviral, antimicrobial, insecticidal)

Beyond their established roles, the broader class of saponins (B1172615) and cardiotonic steroids, to which this compound belongs, is noted for a range of other biological activities. mdpi.com These emerging areas of research include potential applications as antiviral, antimicrobial, and insecticidal agents. nih.govmdpi.com

Antiviral and Antimicrobial Activity: Saponins, in general, are recognized for their antimicrobial and antiviral effects. mdpi.com Carditonic steroids, specifically, have been investigated as potential antiviral agents. nih.govnih.gov This suggests a plausible, though not yet specifically demonstrated, activity for this compound.

Insecticidal Activity: Research into steroid-based compounds has also touched upon insecticidal properties. For instance, studies on synthetic cholesterol-based hydrazone derivatives have shown them to be effective insecticidal agents. dissercat.com While this research is not directly on this compound, it supports the general potential for steroidal compounds to possess such activity.

The investigation into these emerging biological activities for this compound is still in its early stages. Most of the evidence is derived from studies on the broader chemical classes to which it belongs. Further research is required to specifically isolate and confirm these potential activities for this compound and its derivatives.

Advanced Analytical and Characterization Techniques for 19 Hydroxysarmentogenin Research

Spectroscopic Methods for Elucidation of Stereochemistry and Connectivitynih.govumich.educhemrxiv.orgugr.es

Spectroscopic techniques are indispensable for determining the molecular structure of 19-Hydroxysarmentogenin, including the connectivity of its atoms and their spatial arrangement (stereochemistry). Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR: This technique identifies the chemical environment of each hydrogen atom. The chemical shift (δ), multiplicity (e.g., singlet, doublet), and coupling constants (J) of the signals provide critical data for assigning protons to specific positions in the molecule. For instance, the proton at C22 in the butenolide ring typically appears as a distinct singlet around 5.91 ppm. umich.edu

¹³C NMR: This method detects the carbon atoms in the molecule, offering insights into the carbon skeleton and the nature of functional groups. mdpi.com

2D NMR Techniques: More complex NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, piecing together the molecular fragments. NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly crucial for determining the relative stereochemistry by identifying protons that are close to each other in space. rsc.org

The combination of these NMR methods allows for the complete assignment of the proton and carbon signals, confirming the steroidal ABCD-ring system and the orientation of its various substituents. researchgate.netacs.org The spectroscopic data for synthetically produced this compound has been shown to match that of previously reported samples. nih.govumich.edu

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which allows for the determination of the precise elemental formula of this compound (C₂₃H₃₄O₆). umich.eduumich.edu This is a critical step in confirming the identity of a newly synthesized or isolated sample.

| Position | ¹H Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| 22 | 5.91 | br s |

| 21b | 5.02 | dd |

| 21a | 4.86 | dd |

| 19b | 3.88 | d |

| 11 | 3.83 | t |

| 19a | 3.78 | d |

| 3 | 3.51 | m |

Chromatographic Methodologies for Quantification in Complex Biological Samples

To study the biological activity and pharmacokinetics of this compound, it is essential to accurately measure its concentration in complex biological samples such as plasma, tissues, or cell cultures. researchgate.net Chromatographic methods, particularly when coupled with mass spectrometry, are the gold standard for such quantitative analysis due to their high sensitivity and specificity. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique used to separate this compound from other components in a mixture. nih.govumich.edu The compound is passed through a column containing a stationary phase, and its separation is based on its physicochemical properties. A detector, such as a photodiode array (PDA) detector, is used to identify and quantify the compound as it elutes from the column. umich.eduumich.edu HPLC is also crucial for determining the purity of synthetic samples and for chiral separations to assess enantiomeric excess. umich.eduumich.edu

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique combines the superior separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. After separation by LC, the analyte is ionized and its mass-to-charge ratio is measured. LC-MS and its tandem version (LC-MS/MS) are considered reliable and efficient methods for measuring steroids and their metabolites in biological fluids and tissues. researchgate.net This approach overcomes the limitations of less specific methods like immunoassays and allows for the simultaneous measurement of multiple analytes. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For certain steroids, GC-MS is another valuable analytical tool. umich.edu It often requires chemical derivatization of the analyte to increase its volatility and thermal stability before it can be analyzed. The compound is vaporized and separated in a gaseous mobile phase. Like LC-MS, it provides high sensitivity and specificity for quantification. researchgate.net

These chromatographic methods are essential for understanding how this compound interacts with biological systems, enabling studies on its absorption, distribution, metabolism, and excretion.

X-ray Crystallography for Absolute Configuration Determinationchemrxiv.orgrsc.orgugr.es

While spectroscopic methods are powerful for determining connectivity and relative stereochemistry, X-ray crystallography provides the most definitive and unambiguous proof of a molecule's three-dimensional structure, including its absolute configuration. oup.comsoton.ac.uk This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

In the context of this compound research, X-ray crystallography has been instrumental in confirming the stereochemistry of key synthetic intermediates. nih.govrsc.orgoup.com By obtaining a crystal structure of a rigid, complex intermediate in the synthetic pathway, chemists can confirm the relative and absolute stereochemistry of multiple stereocenters at once. nih.govnih.gov This confirmation is crucial, as the stereochemical configuration is often established through stereoselective reactions, and independent verification is necessary. For example, the relative configuration of steroid precursors formed during total synthesis efforts has been elucidated by X-ray crystallographic analysis. nih.govoup.com The crystallographic data, often deposited in databases as a Crystallographic Information File (CIF), provides precise bond lengths, bond angles, and torsional angles, offering an unparalleled view of the molecule's structure. ugr.esacs.orgugr.es

Application of Isotopic Labeling for Metabolic Tracing

Understanding the metabolic fate of this compound—how it is absorbed, transformed, and eliminated by an organism—is crucial for evaluating its therapeutic potential. Stable isotope tracing is a powerful technology used to investigate the molecular mechanisms and metabolic pathways of bioactive compounds. nih.gov

The technique involves synthesizing this compound with one or more atoms replaced by a heavy isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). This "labeled" compound is chemically identical to the unlabeled version but is heavier, allowing it to be distinguished by a mass spectrometer. nih.govnih.gov

The general process involves:

Synthesis: A version of this compound containing stable isotopes is chemically synthesized.

Administration: The labeled compound is introduced into a biological system, such as a cell culture, animal model, or human subject. nih.gov

Sample Collection: At various time points, biological samples (e.g., blood, urine, tissue) are collected.

Analysis: The samples are analyzed using mass spectrometry (LC-MS or GC-MS) or NMR spectroscopy. nih.gov The analytical instrument can detect the labeled compound and any metabolites that have been formed from it, as they will also contain the heavy isotope.

Future Directions and Research Opportunities for 19 Hydroxysarmentogenin

Elucidation of Comprehensive Biological Profiles and Novel Targets

A critical next step in the research of 19-hydroxysarmentogenin is to move beyond initial findings and develop a comprehensive biological profile. While its activity against certain cancer cell lines has been noted, the full spectrum of its biological effects remains largely unexplored. nih.govmdpi.com Future research should aim to:

Expand Biological Screening: Systematically screen this compound and its synthesized analogues against a wider range of cancer cell lines, including those from different tissues and with varying genetic backgrounds. This will help to identify specific cancer types that are most sensitive to its effects.

Identify Novel Molecular Targets: The primary target of many cardenolides is the Na+/K+-ATPase pump. umich.edu However, it is crucial to investigate whether this compound interacts with other cellular targets that may contribute to its biological activity. Techniques such as affinity chromatography and proteomics can be employed to identify these novel binding partners.

Unravel Mechanisms of Action: Detailed mechanistic studies are needed to understand how this compound exerts its effects at the molecular level. This includes investigating its impact on key cellular processes such as apoptosis, cell cycle regulation, and signal transduction pathways. researchgate.net

Development of Highly Selective and Potent Analogues through Rational Design

The total synthesis of this compound has opened the door to the creation of novel analogues with improved therapeutic properties. organic-chemistry.orgresearchgate.netnih.gov Rational drug design, guided by structure-activity relationship (SAR) studies, will be instrumental in this endeavor. acs.orgnih.gov Key areas of focus include:

Structure-Activity Relationship (SAR) Studies: The synthesis of a variety of analogues with systematic modifications to the steroid core, the C17 butenolide ring, and the glycosylation pattern at C3 is essential. mdpi.comacs.orgnih.gov These studies will help to identify the key structural features responsible for potency and selectivity. umich.edu

Computational Modeling: Molecular modeling and docking studies can be used to predict the binding of this compound and its analogues to the Na+/K+-ATPase and other potential targets. This can guide the design of new compounds with enhanced binding affinity and selectivity.

Targeted Modifications: Based on SAR and computational data, medicinal chemists can design and synthesize new analogues with specific modifications aimed at improving drug-like properties, such as increased potency, reduced off-target effects, and enhanced metabolic stability. acs.orgresearchgate.net

| Research Focus | Key Methodologies | Desired Outcomes |

| Expanded Biological Screening | High-throughput screening against diverse cancer cell lines | Identification of sensitive cancer types and broader biological activities |

| Novel Target Identification | Affinity chromatography, proteomics | Discovery of new molecular targets beyond Na+/K+-ATPase |

| Mechanistic Studies | Apoptosis assays, cell cycle analysis, pathway analysis | Detailed understanding of the molecular mechanisms of action |

| SAR Studies | Synthesis of diverse analogues, biological evaluation | Identification of key structural features for potency and selectivity |

| Computational Modeling | Molecular docking, molecular dynamics simulations | Prediction of binding affinities and guidance for analogue design |

| Targeted Modifications | Rational design and chemical synthesis | Development of analogues with improved therapeutic profiles |

Optimization of Sustainable Production via Biosynthetic Engineering

The low natural abundance of this compound presents a significant challenge for its large-scale production. nih.gov While chemical synthesis is an alternative, it is often complex and costly. organic-chemistry.orgresearchgate.net Biosynthetic engineering offers a promising and sustainable solution. sjtu.edu.cn Future efforts should concentrate on:

Elucidation of the Biosynthetic Pathway: Identifying and characterizing the enzymes involved in the biosynthesis of this compound in its natural source is a critical first step. This will likely involve transcriptomic and metabolomic analyses. nih.gov

Heterologous Expression: Once the biosynthetic genes are identified, they can be transferred to a microbial host, such as yeast or E. coli, for heterologous expression. This would enable the production of this compound or its precursors in a controlled fermentation process. researchgate.net

Metabolic Engineering: The microbial host can be genetically engineered to optimize the production of this compound. This may involve increasing the expression of key biosynthetic enzymes, knocking out competing metabolic pathways, and optimizing fermentation conditions. researchgate.net Biocatalytic approaches, using whole cells or isolated enzymes, can also be employed for specific transformations, such as the challenging C19-hydroxylation. nih.govsjtu.edu.cn

Integration with Omics Technologies for Systems-Level Understanding

To gain a holistic understanding of the effects of this compound, it is essential to integrate various "omics" technologies. This systems-level approach can provide a comprehensive picture of the cellular response to the compound.

Transcriptomics: Analyzing changes in gene expression in response to this compound treatment can reveal the cellular pathways that are modulated by the compound. nih.gov

Proteomics: Studying the changes in the proteome can identify proteins whose expression or post-translational modification is altered, providing further insights into the mechanism of action.

Metabolomics: Investigating the metabolic profile of cells treated with this compound can reveal changes in cellular metabolism and identify key metabolic pathways affected by the compound. dntb.gov.ua

Lipidomics: Given the steroidal nature of this compound, lipidomic analysis can provide valuable information on its effects on lipid metabolism and signaling. nih.gov

The integration of these omics datasets can help to construct a comprehensive network of the molecular interactions of this compound, leading to a deeper understanding of its biological effects and the identification of potential biomarkers for its activity. dntb.gov.ua

Addressing Challenges in Translation from Pre-clinical to Early Development

The transition from promising preclinical data to successful clinical development is a major bottleneck for many drug candidates, including natural products. nih.gov A proactive approach is needed to address these challenges for this compound.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Thorough preclinical studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound and its lead analogues. This data is crucial for determining appropriate dosing regimens and predicting potential toxicities.

Selection of Appropriate Animal Models: The choice of preclinical animal models that accurately recapitulate human disease is critical for predicting clinical efficacy. nih.gov

Development of Robust Formulations: Developing stable and effective formulations for drug delivery is essential for ensuring consistent and reliable drug exposure in both preclinical and clinical studies.

Early Engagement with Regulatory Agencies: Interacting with regulatory bodies early in the development process can provide valuable guidance and help to ensure that the preclinical data package is sufficient to support an Investigational New Drug (IND) application.

By systematically addressing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its development as a novel therapeutic agent.

Q & A

Q. What are the key structural features of 19-hydroxysarmentogenin, and how are they characterized experimentally?

The compound contains a cardiotonic steroid scaffold with critical stereocenters at C3, C11, C14, and C17. Key structural characterization methods include:

- NMR spectroscopy : Assignments of stereochemistry (e.g., trans-A/B ring junction, β-C17 configuration) via coupling constants and NOE correlations .

- Optical rotation : Comparison of experimental values (e.g., [α]D²³ = 13–17 in MeOH) with literature data to confirm enantiopurity .

- X-ray crystallography : Used in related compounds (e.g., ouabagenin) to resolve ambiguous stereochemistry .

Q. What are the foundational synthetic strategies for this compound?

Modular synthesis involves:

- Core steroid functionalization : Selective oxidation (Dess-Martin periodinane) and reduction (K-Selectride® for C3-ketone reduction, Li/NH₃ for C11-ketone reduction) to install stereocenters .

- Protection/deprotection : Use of TBS/TIPS groups to mask hydroxyls and enable site-selective transformations (e.g., C17 ketone masking as a silyl enol ether) .

- Cross-coupling : Vinyl iodide intermediates coupled with stannane reagents (e.g., Stille coupling) to append side chains .

Q. How are intermediates validated during synthesis?

- Diastereomeric ratios (dr) : Analyzed via HPLC or NMR (>20:1 dr achieved via Pd/C hydrogenation for trans-A/B ring junctions) .

- Stepwise yield optimization : For example, C11 reduction with Li/NH₃ yields 73% over two steps, while TBAF-mediated deprotection achieves 95% efficiency .

Advanced Research Questions

Q. How is diastereoselectivity controlled during hydrogenation of the steroid core?

- Steric-guided hydrogenation : Bulky protecting groups (e.g., TIPS ether at C19) direct Pd/C-catalyzed hydrogenation to favor trans-A/B ring junctions (>20:1 dr) .

- Solvent effects : Polar solvents (MeOH/CH₂Cl₂ mixtures) enhance selectivity in β-C17 hydrogenation .

Q. What methodologies address stereochemical challenges at C11 and C17?

- C11 reduction : LiAlH(OtBu)₃ selectively reduces C11-ketones to α-alcohols with >20:1 dr .

- C17 configuration : Hydrogenation of protected enol ethers (e.g., TMS-protected intermediates) yields β-C17 stereochemistry as the major product (2.5:1 dr) .

Q. How do divergent synthesis approaches leverage common intermediates?

- Core intermediate 11 : Used in palladium-catalyzed asymmetric dearomatization to synthesize this compound (14 steps) and ouabagenin (15 steps) .

- Late-stage diversification : Cross-coupling of vinyl iodides (e.g., intermediate 20) with stannanes enables side-chain variation without altering the steroid core .

Q. How are contradictions in reported yields or diastereoselectivity resolved?

- Catalyst optimization : Pd/C loading (10–25% w/w) and additives (quinoline) improve hydrogenation yields from 61% to 84% .

- Reaction monitoring : In situ NMR tracks intermediates to identify side reactions (e.g., over-reduction of ketones) .

Q. What analytical techniques validate synthetic fidelity?

- Comparative spectroscopy : Match ¹H/¹³C NMR shifts and optical rotations with authentic samples (e.g., Inoue group’s data) .

- Mass spectrometry : HRMS confirms molecular formulas of intermediates (e.g., iodide 20, [M+H]⁺ = 689.3) .

Methodological Guidance

Q. How to design experiments for stereochemical elucidation?

- Protecting group strategy : Use TIPS for C19 hydroxyls to avoid steric clashes during hydrogenation .

- Stepwise deprotection : TBAF selectively removes silyl ethers without disrupting sensitive functionalities (e.g., epoxides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.